1-Chloro-6-(methylsulfonyl)hexane
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Overview
Description
1-Chloro-6-(methylsulfonyl)hexane is an organic compound with the molecular formula C7H15ClO2S. It is a chlorinated alkane with a methylsulfonyl functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-(methylsulfonyl)hexane can be synthesized through several methods. One common approach involves the reaction of 1-chlorohexane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the chlorine atom by the methanesulfonyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination of hexane followed by sulfonylation. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-(methylsulfonyl)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Oxidation: Sulfone derivatives are the primary products.
Reduction: Alkanes and simpler hydrocarbons are formed.
Scientific Research Applications
1-Chloro-6-(methylsulfonyl)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-6-(methylsulfonyl)hexane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the methylsulfonyl group are key sites for chemical reactions. The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Additionally, the methylsulfonyl group can undergo oxidation or reduction, leading to the formation of different products.
Comparison with Similar Compounds
1-Chlorohexane: Similar in structure but lacks the methylsulfonyl group.
6-Chloro-1-hexanol: Contains a hydroxyl group instead of a methylsulfonyl group.
1-Bromo-6-(methylsulfonyl)hexane: Similar but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-6-(methylsulfonyl)hexane is unique due to the presence of both a chlorine atom and a methylsulfonyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H15ClO2S |
---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
1-chloro-6-methylsulfonylhexane |
InChI |
InChI=1S/C7H15ClO2S/c1-11(9,10)7-5-3-2-4-6-8/h2-7H2,1H3 |
InChI Key |
DKARHDWOOUXLEL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCCl |
Origin of Product |
United States |
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